molecular formula C7H11NO3S B13158571 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile

Cat. No.: B13158571
M. Wt: 189.23 g/mol
InChI Key: PVCJJUOPYIJPOO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a unique organic compound characterized by its thiolane ring structure, which is a five-membered ring containing sulfur The presence of a methoxymethyl group and a carbonitrile group adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkene under acidic conditions.

    Introduction of the Methoxymethyl Group: This step involves the reaction of the thiolane ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the carbonitrile group and the reactive sulfur atom in the thiolane ring.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-methylamine: Similar structure but with a methylamine group instead of a carbonitrile group.

Uniqueness

3-(Methoxymethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to the presence of both a methoxymethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

3-(methoxymethyl)-1,1-dioxothiolane-3-carbonitrile

InChI

InChI=1S/C7H11NO3S/c1-11-5-7(4-8)2-3-12(9,10)6-7/h2-3,5-6H2,1H3

InChI Key

PVCJJUOPYIJPOO-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCS(=O)(=O)C1)C#N

Origin of Product

United States

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